![molecular formula C18H22N4O B5657151 (3R*,4S*)-4-phenyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5657151.png)
(3R*,4S*)-4-phenyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)pyrrolidin-3-amine
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Overview
Description
The compound belongs to a class of organic compounds known for their complex structure and potential biological activity. It contains a pyrrolidine ring, a common feature in many biologically active compounds, and an indazole moiety, which is often seen in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenyl-indazole group. Techniques such as palladium-catalyzed reactions are commonly employed for the synthesis of multiply arylated heteroarenes, including indazole derivatives, which are crucial for constructing the molecule's core structure (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrrolidine ring—a five-membered ring containing one nitrogen atom. This ring structure is known for contributing to the stereochemistry of the molecule, which can significantly affect its biological activity (Li Petri et al., 2021).
Chemical Reactions and Properties
The presence of the pyrrolidine ring and phenyl-indazole group in the compound suggests it may undergo various chemical reactions typical for these moieties. For example, pyrrolidine derivatives are known for their participation in a wide range of chemical transformations, offering pathways to synthesize novel compounds with potentially enhanced biological activities (Li Petri et al., 2021).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-15-11-22(10-14(15)12-6-2-1-3-7-12)18(23)17-13-8-4-5-9-16(13)20-21-17/h1-3,6-7,14-15H,4-5,8-11,19H2,(H,20,21)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKFVOWVWAEOKV-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CC(C(C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3C[C@@H]([C@H](C3)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
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